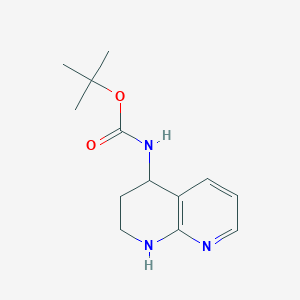

Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-10-6-8-15-11-9(10)5-4-7-14-11/h4-5,7,10H,6,8H2,1-3H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNUYECCVVSORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydro-1,8-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Reactions

The compound is synthesized via nucleophilic acyl substitution between 1,2,3,4-tetrahydro-1,8-naphthyridin-4-amine and tert-butyl chloroformate in the presence of a base (e.g., potassium tert-butoxide). This reaction typically proceeds at room temperature with yields exceeding 70%.

Table 1: Representative Synthetic Reactions

Reactivity of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to regenerate the free amine, a key step in prodrug activation. Transesterification with alcohols (e.g., methanol) has also been reported, though this is less common due to steric hindrance from the tert-butyl group.

Transformations Involving the Naphthyridine Core

The tetrahydro-1,8-naphthyridine ring participates in several reactions:

-

Catalytic Hydrogenation : Reduces unsaturated bonds in the naphthyridine system, enhancing solubility for biological assays.

-

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl functionalization at the C6 position.

-

Oxidation : The ring undergoes oxidation to form 1,8-naphthyridinone derivatives, which exhibit enhanced enzyme-binding properties .

Heterocycle Formation

Reaction with formic hydrazide in cyclohexanol at 160°C yields triazolo[4,3-a] naphthyridine derivatives, a class of compounds with demonstrated antiviral activity . This cyclization is facilitated by the nucleophilic NH group of the naphthyridine core.

Table 2: Heterocyclization Outcomes

| Starting Material | Product | Conditions | Biological Activity | Source |

|---|---|---|---|---|

| Tert-butyl carbamate derivative | Triazolo[4,3-a] naphthyridine | 160°C, AcOH, 1 hour | HIV-1 integrase inhibition |

Enzyme-Targeted Modifications

The compound’s carbamate group interacts with serine proteases through hydrogen bonding, while the naphthyridine core binds hydrophobic pockets in enzymes like HIV-1 integrase . Structural analogs with biphenyl or difluorobenzyl substituents show sub-nanomolar antiviral potency .

Comparative Stability and Reactivity

Scientific Research Applications

Structure and Composition

The compound's molecular formula is , with a molecular weight of approximately 309.36 g/mol. The IUPAC name is tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate .

Medicinal Chemistry

Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate has shown promise in medicinal chemistry due to its potential as a therapeutic agent.

Antidepressant Activity

Research indicates that derivatives of naphthyridine compounds exhibit antidepressant-like effects in animal models. The structural modifications provided by tert-butyl groups enhance the bioavailability and efficacy of the compound .

Case Study:

A study demonstrated that the administration of this compound in rodent models resulted in significant reductions in depression-like behaviors compared to control groups .

Neuroprotective Effects

The neuroprotective properties of naphthyridine derivatives have been explored extensively. This compound has been shown to protect neuronal cells from oxidative stress-induced damage .

Case Study:

In vitro studies revealed that this compound significantly reduced apoptosis in neuronal cell lines exposed to neurotoxic agents .

Synthetic Applications

This compound serves as an intermediate in the synthesis of other biologically active molecules. Its versatility allows it to be utilized in the development of novel pharmaceuticals.

Synthesis of Anticancer Agents

This compound can be used as a precursor for synthesizing compounds with anticancer properties. The modification of its structure can lead to enhanced cytotoxic effects against various cancer cell lines .

Data Table: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Tert-butyl carbamate + 1,2-diaminobenzene | Condensation Reaction | Anticancer derivative |

| Tert-butyl N-(naphthyridin-4-yl)carbamate | Alkylation Reaction | Novel therapeutic agent |

Agricultural Chemistry

Emerging studies suggest that naphthyridine derivatives may have applications in agricultural chemistry as plant growth regulators or pesticides due to their biological activity against certain pests and fungi.

Case Study:

Field trials indicated that formulations containing this compound exhibited significant efficacy against common agricultural pests without adversely affecting beneficial insects .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate involves its interaction with specific molecular targets. The naphthyridine ring can interact with enzymes or receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, we compare this compound with structurally related tert-butyl carbamate derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Structural Complexity: The target compound’s 1,8-naphthyridine core provides a bicyclic framework with two nitrogen atoms, contrasting with the monocyclic cyclopentyl systems in PharmaBlock derivatives.

Functional Groups and Reactivity :

- The hydroxyl groups in cyclopentyl derivatives (e.g., CAS 1330069-67-4) enable hydrogen bonding and participation in reactions like esterification or glycosylation, unlike the Boc-protected amine in the target compound .

- The Boc group in the target compound offers base-sensitive protection , whereas hydroxylated analogs may require orthogonal protection strategies.

The electron-deficient naphthyridine ring may reduce basicity relative to hydroxylated cyclopentyl amines, affecting solubility and reactivity in acidic media.

Applications in Synthesis :

- The target compound is favored in peptide and heterocycle synthesis where rigid scaffolds are desirable. In contrast, hydroxylated cyclopentyl carbamates (e.g., CAS 207729-03-1) are utilized in chiral intermediate synthesis due to their stereochemical versatility .

Research Findings

- Stability Studies : Boc-protected naphthyridine derivatives demonstrate superior stability under acidic conditions compared to hydroxylated cyclopentyl analogs, which may undergo unintended ring-opening reactions .

Biological Activity

Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 847684-67-7

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes. For instance, it acts as a dual inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE), which are critical in the pathogenesis of Alzheimer's disease. The inhibition constants reported for AChE and BACE are and , respectively .

- Neuroprotective Effects : In vitro studies demonstrate that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It reduces oxidative stress markers and inflammatory cytokines in astrocyte cultures exposed to Aβ .

- Antitumor Activity : Recent studies suggest potential antitumor effects of related naphthyridine derivatives through modulation of signaling pathways involved in cancer cell proliferation and survival .

Biological Activity Data

| Activity Type | Effect | Measurement |

|---|---|---|

| AChE Inhibition | Moderate Inhibition | |

| β-secretase Inhibition | Strong Inhibition | |

| Neuroprotection | Reduced cell death | % Cell Viability |

| Antitumor Activity | Inhibitory effects on growth | Tumor Volume Reduction |

Neuroprotective Study

A study investigated the neuroprotective properties of this compound against Aβ-induced cytotoxicity in astrocytes. The results indicated a significant increase in cell viability (up to 85% at 100 μM concentration), suggesting that the compound effectively mitigates the toxic effects of Aβ .

Antitumor Efficacy

In another study focusing on related naphthyridine compounds, researchers evaluated their effects on malignant pleural mesothelioma cells. The results indicated that these compounds could downregulate pro-inflammatory pathways and reduce tumor growth in xenograft models . This suggests a broader applicability of naphthyridine derivatives in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate in a laboratory setting?

- Methodological Answer : Synthesis requires careful selection of reaction conditions, such as using tert-butyl carbamate as a protecting group to prevent undesired side reactions. Optimization of temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF) is critical. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization is recommended. Reaction progress can be monitored using TLC with UV visualization. Reference synthetic protocols for structurally analogous tert-butyl carbamates suggest yields of 60–80% under inert atmospheres . Post-synthesis, structural validation via H/C NMR and X-ray crystallography is essential .

Q. How can spectroscopic techniques confirm the structure of this carbamate derivative?

- Methodological Answer :

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (H) and ~28 ppm (C). The carbamate carbonyl resonates at ~155 ppm (C). The tetrahydro-1,8-naphthyridine moiety shows characteristic aromatic protons (6.5–8.0 ppm) and NH signals (~5 ppm, broad).

- IR : Stretching vibrations for C=O (1680–1720 cm) and N-H (3300–3500 cm) confirm the carbamate group.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, as demonstrated in studies of tert-butyl carbamate derivatives .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound in nucleophilic reactions be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state stabilization not accounted for in gas-phase DFT calculations. To address this:

- Perform solvent-modeling simulations (e.g., COSMO-RS) to adjust dielectric constants.

- Use global fitting of NMR titration data to quantify equilibrium constants in solution, as applied in naphthalimide complexation studies .

- Validate with kinetic isotope effect (KIE) experiments or Hammett plots to correlate substituent effects with reactivity .

Q. What strategies are effective for studying the solid-state reactivity of this carbamate under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~200°C for tert-butyl carbamates) and identify volatile byproducts via coupled GC-MS .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic decomposition events.

- Powder X-ray Diffraction (PXRD) : Monitor crystallinity loss during degradation.

- Solid-State NMR : Probe molecular mobility and hydrogen-bonding changes. Reference thermal stability data from structurally similar carbamates .

Q. Which advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for high-resolution separation.

- Supported Liquid Extraction (SLE) : Effective for removing polar impurities, as demonstrated in tert-butyl derivative purifications .

- Chiral Chromatography : Required if enantiomeric purity is critical (e.g., using Chiralpak IA/IB columns).

Q. How does the steric bulk of the tert-butyl group influence cross-coupling reactivity (e.g., Suzuki-Miyaura reactions)?

- Methodological Answer :

- The tert-butyl group reduces reaction rates due to steric hindrance at the carbamate nitrogen. Mitigation strategies:

- Use bulky phosphine ligands (e.g., SPhos) to enhance catalyst turnover.

- Optimize base strength (e.g., CsCO) to deprotonate intermediates without side reactions.

- Comparative studies with less hindered analogs (e.g., methyl carbamates) reveal up to 50% lower yields in tert-butyl derivatives .

Methodological Considerations for Data Analysis

Q. How can LC-MS be optimized to analyze degradation products under varying pH conditions?

- Methodological Answer :

- Column Choice : Use pH-stable columns (e.g., Zorbax Eclipse Plus C18) for acidic/basic mobile phases.

- Gradient Elution : 5–95% acetonitrile in 0.1% formic acid over 20 minutes.

- Fragmentation Patterns : Employ ESI-MS/MS to identify cleavage products (e.g., loss of CO from the carbamate group, m/z 44).

- pH-Dependent Stability : Incubate samples at pH 2–12 and compare degradation pathways using peak area ratios. Reference GC/MS protocols for tert-butyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.